Methyl 3-oxopiperazine-2-carboxylate

Vue d'ensemble

Description

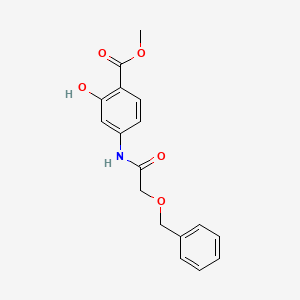

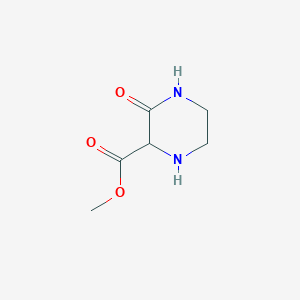

“Methyl 3-oxopiperazine-2-carboxylate”, commonly abbreviated as MOPC, is a versatile compound that has gained significant attention from the scientific community due to its unique physical, chemical, and biological properties1. It has a molecular formula of C6H10N2O3 and a molecular weight of 158.16 g/mol1.

Synthesis Analysis

While there are no specific papers detailing the synthesis of Methyl 3-oxopiperazine-2-carboxylate, related compounds such as pyrrolopyrazine derivatives have been synthesized through various routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation2. Another related compound, methyl (2R*,3R*)-3-(3-nitrophenyl)-5-oxopyrrolidine-2-carboxylate, was obtained from compound 1f3.

Molecular Structure Analysis

The molecular structure of Methyl 3-oxopiperazine-2-carboxylate is not explicitly mentioned in the retrieved papers. However, related compounds such as Methyl 2-piperazinecarboxylate have a molecular formula of CHNO, an average mass of 144.172 Da, and a monoisotopic mass of 144.089874 Da4.Chemical Reactions Analysis

Specific chemical reactions involving Methyl 3-oxopiperazine-2-carboxylate are not detailed in the retrieved papers. However, carboxylate formation reactions, which could potentially involve this compound, are known to occur with carboxylic acids and salts having alkyl chains longer than six carbons5.Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 3-oxopiperazine-2-carboxylate are not detailed in the retrieved papers. However, it is known that the compound has a molecular weight of 158.16 g/mol1.Applications De Recherche Scientifique

Synthesis of Pyrrolopyrazine Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of pyrrolopyrazine derivatives . These derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application: The reaction of “methyl(3-oxo-piperazine-2-ylidene) acetate” with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) occurred, and the addition of an excess acid caused a 1,3-dipolar cycloaddition reaction of the N-arylmaleimides toward tautomeric form that formed a new heterocyclic core .

- Results or Outcomes: The reaction resulted in the formation of a new heterocyclic core .

Synthesis of Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate

- Scientific Field: Medicinal Chemistry

- Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a novel molecule targeted as a potential anti-inflammatory agent .

- Methods of Application: Methyl 2-chloro nicotinoate and methyl thioglycolate were dissolved in anhydrous DMF and potassium carbonate was added. The reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours. The reaction mixture was allowed to cool and poured into water, then extracted with ethyl acetate .

- Results or Outcomes: The reaction resulted in the formation of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as brown crystals .

Synthesis of β-Nitroacrylates

- Scientific Field: Medicinal Chemistry

- Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of β-nitroacrylates . These compounds are key building blocks for the synthesis of alkyl 3-substituted 5-oxopiperazine-2-carboxylates .

- Methods of Application: The synthesis involves conjugate addition of glycine methyl or ethyl ester hydrochlorides to β-nitroacrylates followed by successive conversion of the nitro group into the amine functionality .

- Results or Outcomes: The reaction resulted in the formation of alkyl 3-substituted 5-oxopiperazine-2-carboxylates .

Synthesis of Indole-2-carboxylate Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of indole-2-carboxylate derivatives . These derivatives are important in the field of medicinal chemistry .

- Methods of Application: The synthesis involves the use of an efficient catalytic system for cyclization reactions .

- Results or Outcomes: The reaction resulted in the formation of indole-2-carboxylate derivatives .

Synthesis of Piperazine-Containing Drugs

- Scientific Field: Medicinal Chemistry

- Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of piperazine-containing drugs . These drugs are approved by the Food and Drug Administration (FDA) and have various therapeutic applications .

- Methods of Application: The synthesis involves the use of piperazine-based synthons, which facilitate its insertion into the molecule .

- Results or Outcomes: The reaction resulted in the formation of piperazine-containing drugs .

Synthesis of Nitrogen-Containing Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of nitrogen-containing heterocycles . These heterocycles are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

- Methods of Application: The synthesis involves the reaction of “methyl(3-oxo-piperazine-2-ylidene) acetate” with N-aryl maleimides .

- Results or Outcomes: The reaction resulted in the formation of a new heterocyclic core .

Safety And Hazards

Specific safety and hazard information for Methyl 3-oxopiperazine-2-carboxylate is not available in the retrieved papers. However, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds67.

Orientations Futures

While specific future directions for Methyl 3-oxopiperazine-2-carboxylate are not mentioned in the retrieved papers, related compounds such as peptide-drug conjugates are being explored for targeted cancer therapy8. Additionally, pyrazine-based small molecules are being designed and synthesized for potential use as cytotoxic agents9.

Propriétés

IUPAC Name |

methyl 3-oxopiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h4,7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCNAGDUHUJERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40667914 | |

| Record name | Methyl 3-oxopiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxopiperazine-2-carboxylate | |

CAS RN |

41817-92-9 | |

| Record name | Methyl 3-oxopiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B1419383.png)

![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)

![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)

![N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B1419399.png)